4-Bromo-3-(4-nitrophenyl)pyridine

Catalog No.
S3682065
CAS No.
440112-17-4
M.F
C11H7BrN2O2
M. Wt
279.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(4-nitrophenyl)pyridine

CAS Number

440112-17-4

Product Name

4-Bromo-3-(4-nitrophenyl)pyridine

IUPAC Name

4-bromo-3-(4-nitrophenyl)pyridine

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

InChI

InChI=1S/C11H7BrN2O2/c12-11-5-6-13-7-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H

InChI Key

WULLARBEVOFIBH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)Br)[N+](=O)[O-]

4-Bromo-3-(4-nitrophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a para-nitrophenyl group. Its molecular formula is C10H7BrN2O2, and it has a molecular weight of approximately 273.08 g/mol. The compound exhibits a distinctive structure characterized by the presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups, which influence its chemical reactivity and biological properties.

The reactivity of 4-Bromo-3-(4-nitrophenyl)pyridine can be attributed to the electrophilic nature of the nitro group and the nucleophilic potential of the pyridine nitrogen. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The nitro group enhances the electrophilicity of the aromatic system, allowing for further substitutions at the ortho or para positions relative to the nitro group.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, leading to derivatives with altered biological activities .

4-Bromo-3-(4-nitrophenyl)pyridine has been investigated for its biological properties, particularly in medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties: Certain derivatives have demonstrated anti-inflammatory effects in preclinical models.
  • Anticancer Activity: Research suggests that modifications to this compound can yield derivatives with cytotoxic effects against cancer cell lines .

Several synthetic routes exist for producing 4-Bromo-3-(4-nitrophenyl)pyridine:

  • Bromination of Pyridine Derivatives: Starting from 3-(4-nitrophenyl)pyridine, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Suzuki Coupling Reaction: This method involves coupling a bromo-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst, yielding high yields of the desired compound .
  • Nitration Reactions: The introduction of the nitro group can be performed via electrophilic nitration using a mixture of nitric and sulfuric acids, targeting appropriate pyridine derivatives .

4-Bromo-3-(4-nitrophenyl)pyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections or cancer.
  • Material Science: Its derivatives are explored for use in organic electronics and as potential materials for liquid crystal displays due to their electronic properties.
  • Chemical Research: Used as a building block in organic synthesis for developing new chemical entities with tailored properties .

Studies on 4-Bromo-3-(4-nitrophenyl)pyridine have focused on its interactions with biological targets:

  • Enzyme Inhibition: Investigations have shown that certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways, which is crucial for drug design.
  • Receptor Binding Studies: The compound's ability to bind to various receptors has been assessed, providing insights into its potential therapeutic uses .

Several compounds share structural similarities with 4-Bromo-3-(4-nitrophenyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(4-Nitrophenyl)pyridineLacks bromine substitutionPrimarily studied for its antimicrobial activity
4-Bromo-2-(4-nitrophenyl)pyridineBromine at position 2 instead of 3Exhibits different electronic properties
5-Bromo-3-(4-nitrophenyl)pyridineBromine at position 5Potentially different reactivity patterns
4-Chloro-3-(4-nitrophenyl)pyridineChlorine instead of bromineMay offer distinct biological activities

The uniqueness of 4-Bromo-3-(4-nitrophenyl)pyridine lies in its specific combination of substituents, which modulates its reactivity and biological activity compared to these similar compounds.

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Wikipedia

4-Bromo-3-(4-nitrophenyl)pyridine

Dates

Last modified: 07-26-2023

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